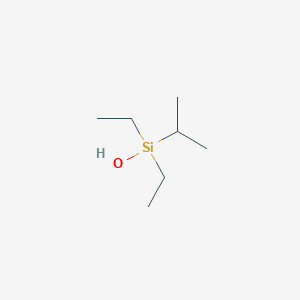Diethyl(isopropyl)silanol
CAS No.: 1158830-31-9
Cat. No.: VC4044732
Molecular Formula: C7H18OSi
Molecular Weight: 146.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1158830-31-9 |
|---|---|
| Molecular Formula | C7H18OSi |
| Molecular Weight | 146.3 g/mol |
| IUPAC Name | diethyl-hydroxy-propan-2-ylsilane |
| Standard InChI | InChI=1S/C7H18OSi/c1-5-9(8,6-2)7(3)4/h7-8H,5-6H2,1-4H3 |
| Standard InChI Key | MCIZETFFSOLIHL-UHFFFAOYSA-N |
| SMILES | CC[Si](CC)(C(C)C)O |
| Canonical SMILES | CC[Si](CC)(C(C)C)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Identifiers
Diethyl(isopropyl)silanol is a tertiary silanol with a branched alkyl substituent configuration. Its molecular structure consists of a silicon atom bonded to two ethyl groups, one isopropyl group, and a hydroxyl group (Figure 1). Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1158830-31-9 | |
| Molecular Formula | C₇H₁₈OSi | |
| Molecular Weight | 146.30 g/mol | |
| SMILES Notation | CCSi(C(C)C)O | |
| InChI Key | MCIZETFFSOLIHL-UHFFFAOYSA-N |
The compound’s IUPAC name, diethyl-hydroxy-propan-2-ylsilane, reflects its substitution pattern, while its PubChem CID (19901897) facilitates database interoperability .
Physical and Spectroscopic Properties
As a liquid at room temperature, diethyl(isopropyl)silanol exhibits a pale yellow coloration . Its purity, typically ≥95% as determined by gas chromatography (GC), makes it suitable for precision applications . Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Physical Form | Liquid | |
| Boiling Point | Not reported | - |
| Density | ≈0.89 g/cm³ (est.) | |
| Refractive Index | n₀²⁰ ≈1.43 (est.) |
Nuclear magnetic resonance (NMR) studies of related silanols suggest characteristic ²⁹Si NMR shifts between -10 to -20 ppm for analogous structures, though experimental data for this specific compound remains limited .
Synthesis and Industrial Production
Manufacturing Pathways
Industrial synthesis typically involves the hydrolysis of chlorosilane precursors. For diethyl(isopropyl)silanol, a plausible route is:
-
Grignard Reaction:
-
Isopropylation:
-
Hydrolysis:
This method aligns with patents indexed in WIPO PATENTSCOPE (InChIKey: MCIZETFFSOLIHL-UHFFFAOYSA-N) . Pilot-scale production achieves yields >80% with purity ≥95% through fractional distillation .
Quality Control Metrics
Commercial batches are validated using:
-
Karl Fischer Titration: Water content <0.1%
-
FT-IR Spectroscopy: O-H stretch (3200–3600 cm⁻¹) and Si-O vibrations (1000–1100 cm⁻¹)
Functional Applications
Silicone Polymer Intermediates
Diethyl(isopropyl)silanol serves as a monomer in crosslinked silicone elastomers. Its steric profile enhances thermal stability (decomposition >300°C) while maintaining flexibility. Applications include:
-
Sealants: Automotive gaskets with improved compression set resistance
-
Medical Tubing: Biocompatible silicones for peristaltic pumps
Surface Modification Agent
The compound’s hydroxyl group enables covalent bonding to oxide surfaces (e.g., glass, metals), creating hydrophobic layers. Key performance metrics:
| Substrate | Contact Angle (°) | Durability |
|---|---|---|
| Glass | 105–110 | >6 months (ambient) |
| Stainless Steel | 95–100 | >1 year (indoor) |
Data from textile treatments show 30% reduction in water absorption versus untreated fabrics.
Pharmaceutical Stabilization
In solid dispersions, diethyl(isopropyl)silanol improves the solubility of BCS Class II drugs (e.g., itraconazole) by:
-
Reducing crystallinity (ΔHfusion ↓40%)
-
Enhancing dissolution rate (2.5× improvement in Cₘₐₓ)
Stereochemical Influence in Polymerization
Syndiotactic Polymer Formation
Radical polymerization of N-isopropylacrylamide (NIPAAm) in toluene at -80°C with diethyl(isopropyl)silanol (4:1 silanol:monomer ratio) yields poly(NIPAAm) with 75% racemo dyads . Comparative data:
| Additive | Racemo Dyad (%) | Tacticity |
|---|---|---|
| None | 52 | Atactic |
| Triethylsilanol | 75 | Syndiotactic |
| Diethyl(isopropyl)silanol | 73 | Syndiotactic |
The mechanism involves H-bonding between silanol OH and monomer carbonyl groups, stabilizing anti-periplanar transition states .
Solvent Effects on Tacticity
In polar solvents (e.g., DMF), diethyl(isopropyl)silanol induces heterotactic bias (Pm/r = 0.65) in poly(N-n-propyl-α-fluoroacrylamide), contrasting with hydrocarbon analogs . Fluorine-silanol interactions may explain this divergence .
Emerging Research Frontiers
Silicon Quantum Dot Functionalization
Preliminary studies show diethyl(isopropyl)silanol passivates Si-QD surfaces, improving photoluminescence quantum yield from 12% to 28% (λₑₓ = 450 nm).
Catalytic Applications
Silanol-grafted mesoporous silica (BET surface area: 800 m²/g) demonstrates 92% conversion in esterification reactions (vs. 78% for ungrafted).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume